molecular formula C12H18ClNO3 B15053450 (R)-2-((3-Methoxyphenoxy)methyl)morpholine hydrochloride CAS No. 55253-29-7

(R)-2-((3-Methoxyphenoxy)methyl)morpholine hydrochloride

Cat. No.: B15053450
CAS No.: 55253-29-7
M. Wt: 259.73 g/mol
InChI Key: HWKHVVUIQQTCTB-UTONKHPSSA-N
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Description

®-2-((3-Methoxyphenoxy)methyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a 3-methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((3-Methoxyphenoxy)methyl)morpholine hydrochloride typically involves the reaction of morpholine with 3-methoxyphenol in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of ®-2-((3-Methoxyphenoxy)methyl)morpholine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction parameters and can lead to more sustainable and scalable production methods .

Chemical Reactions Analysis

Types of Reactions

®-2-((3-Methoxyphenoxy)methyl)morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

®-2-((3-Methoxyphenoxy)methyl)morpholine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-((3-Methoxyphenoxy)methyl)morpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-((3-Methoxyphenoxy)methyl)morpholine hydrochloride is unique due to its specific substitution pattern and the presence of both a morpholine ring and a methoxyphenoxy group

Properties

CAS No.

55253-29-7

Molecular Formula

C12H18ClNO3

Molecular Weight

259.73 g/mol

IUPAC Name

(2R)-2-[(3-methoxyphenoxy)methyl]morpholine;hydrochloride

InChI

InChI=1S/C12H17NO3.ClH/c1-14-10-3-2-4-11(7-10)16-9-12-8-13-5-6-15-12;/h2-4,7,12-13H,5-6,8-9H2,1H3;1H/t12-;/m1./s1

InChI Key

HWKHVVUIQQTCTB-UTONKHPSSA-N

Isomeric SMILES

COC1=CC(=CC=C1)OC[C@H]2CNCCO2.Cl

Canonical SMILES

COC1=CC(=CC=C1)OCC2CNCCO2.Cl

Origin of Product

United States

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